2-(Adamantan-1-ylmethoxy)acetic acid
Beschreibung
2-(Adamantan-1-ylmethoxy)acetic acid is a derivative of acetic acid where the adamantane moiety is connected via a methoxy (-OCH₂-) linker to the carboxylic acid group. The adamantane group, a rigid tricyclic hydrocarbon, confers unique steric and electronic properties, enhancing thermal stability and lipophilicity.
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-(1-adamantylmethoxy)acetic acid |
InChI |
InChI=1S/C13H20O3/c14-12(15)7-16-8-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,14,15) |
InChI-Schlüssel |
UOEJXPRIUIDKDP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)COCC(=O)O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)COCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-(Adamantan-1-ylmethoxy)acetic acid typically involves the reaction of 1-adamantylmethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Analyse Chemischer Reaktionen
2-(Adamantan-1-ylmethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Adamantan-1-ylmethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(Adamantan-1-ylmethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Structural and Molecular Differences
The table below summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Acidity : Adamantane-1-carboxylic acid (pKa ~4.7) is more acidic than 2-(Adamantan-1-ylmethoxy)acetic acid due to the direct electron-withdrawing effect of the adamantane ring on the carboxyl group . The methoxy linker in 2-(Adamantan-1-ylmethoxy)acetic acid reduces this effect, likely resulting in a higher pKa (~5.2–5.5).
- Lipophilicity : The methoxy and methylene linkers increase logP values compared to Adamantane-1-carboxylic acid. For example, 2-(Adamantan-1-yl)acetic acid (logP ~3.1) is more lipophilic than Adamantane-1-carboxylic acid (logP ~2.8) .
- Thermal Stability: Adamantane derivatives generally exhibit high melting points (>200°C) due to their rigid structure. 2-(Adamantan-1-ylmethoxy)acetic acid likely shares this trait, though the linker may slightly lower its melting point compared to non-linked analogs.
Research Findings and Trends
- Crystallography : Adamantane derivatives are frequently analyzed via X-ray crystallography. For instance, N-(2-Hydroxybenzyl)adamantan-1-aminium chloride was resolved using SHELX software, highlighting the structural precision achievable with these compounds .
- Biological Activity: Derivatives with amino or amide groups (e.g., 2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride) show enhanced receptor-binding capabilities, suggesting that 2-(Adamantan-1-ylmethoxy)acetic acid could be modified for targeted drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
